molecular formula C16H21Cl2NO2 B4558263 2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4558263
M. Wt: 330.2 g/mol
InChI Key: KNEFMPBBGRHEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methylamino Group: This step involves the reaction of the furan derivative with a suitable amine under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the furan ring or the chloro group, resulting in the formation of dihydrofuran derivatives or dechlorinated products.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and various amines.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives or dechlorinated products.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol
  • **2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

Uniqueness

The unique combination of functional groups in this compound distinguishes it from other similar compounds. Its specific structure imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2.ClH/c1-11-4-5-12(8-14(11)17)15-7-6-13(20-15)9-18-16(2,3)10-19;/h4-8,18-19H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFMPBBGRHEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNC(C)(C)CO)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 4
2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 5
2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.